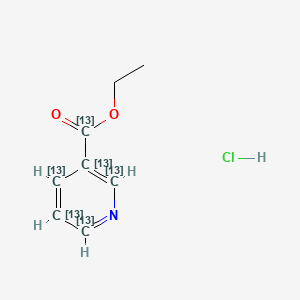

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

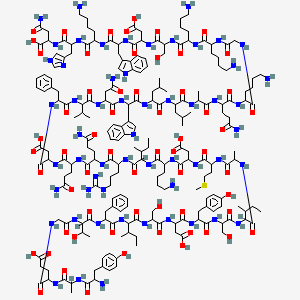

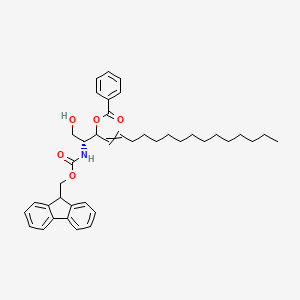

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt is a chemical compound with potential applications in various scientific fields. While the specific compound in its exact nomenclature does not have direct matches in current scientific literature, research on closely related nicotinate compounds provides insight into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of ethyl nicotinate derivatives involves various chemical reactions, starting from base nicotinic acid or nicotinonitrile precursors. For instance, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, with its structure determined by XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008). Another method involved converting 3-cyanopyridones to alkyl-substituted ethyl nicotinates using phosphorus tribromide and zinc dust in a multi-step process (Paine, 1987).

Molecular Structure Analysis

The molecular structure of ethyl nicotinate derivatives reveals polarized electronic structures, as observed in compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its sulfanyl counterpart, which show almost identical bond lengths and molecular conformations (Cobo et al., 2008).

Chemical Reactions and Properties

Ethyl nicotinate compounds participate in various chemical reactions, contributing to their diverse chemical properties. For example, ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate demonstrates different crystal structures and weak hydrogen bonds linking molecules, indicating the significance of molecular interactions in determining chemical behavior (Cobo et al., 2008).

Physical Properties Analysis

The physical properties of ethyl nicotinate derivatives can vary significantly based on their molecular structure and substituents. For instance, the stability and crystalline nature of these compounds can be influenced by their synthesis method and the interactions between molecules in the crystal lattice (Cobo et al., 2008).

Chemical Properties Analysis

The chemical properties of ethyl nicotinate derivatives are determined by their functional groups and molecular interactions. These compounds exhibit properties such as reactivity with other chemical species, participation in the formation of coordination complexes, and the ability to act as ligands in metal complexes (Fedorov et al., 1998).

Wissenschaftliche Forschungsanwendungen

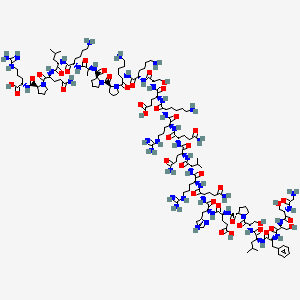

Synthesis and Chemical Analysis : A novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was synthesized, and its structure determined using XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008). Another study focused on a convenient synthesis of ethyl nicotinates, which are important for further chemical reactions and analyses (Paine, 1987).

Catalysis and Chemical Reactions : The hydrogenation of ethyl nicotinate to ethyl nipecotinate using modified noble metal catalysts was investigated, highlighting its use in specific chemical reactions (Blaser et al., 1999).

Photoreactivity Studies : The photoreactivity of nicotinic acid and its derivatives, including ethyl nicotinate, varies depending on the solvent and acidity, showing diverse photochemical behaviors (Takeuchi et al., 1974).

Chromatographic Analysis : The separation effect of nicotinic acid derivatives, including ethyl nicotinate, was evaluated using densitometry, providing insights into their chromatographic properties (Pyka & Klimczok, 2007).

Binding and Hydrolysis Studies : Research on nicotinate esters, including ethyl nicotinate, revealed their binding to and hydrolysis by human serum albumin, contributing to our understanding of their biochemical interactions (Steiner et al., 1992).

Biochemical Applications : In a study on ethyl nicotinate, it was shown to be a potent attractant for certain insects, suggesting potential applications in ecological and agricultural research (Penman et al., 1982).

Eigenschaften

IUPAC Name |

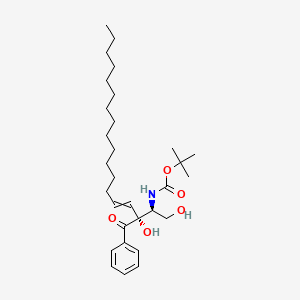

ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,8+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWSUZCAGACMEU-SYWPSRQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747767 |

Source

|

| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt | |

CAS RN |

1346604-87-2 |

Source

|

| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)